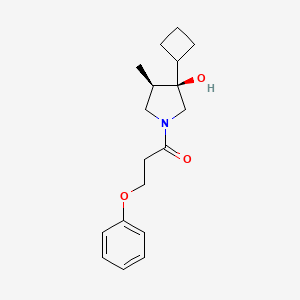
1-benzyl-4-(2-bromobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(2-bromobenzyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It was initially developed as a potential antidepressant, but due to its stimulant properties, it has gained popularity as a recreational drug. BZP is a Schedule III drug in the United States and is banned in many countries due to its potential for abuse and addiction.
Mecanismo De Acción
BZP acts as a stimulant by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an accumulation in the synaptic cleft and prolonged activation of their receptors.
Biochemical and Physiological Effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the breakdown of fat for energy. BZP has been found to have a similar effect on the brain as amphetamines, leading to increased alertness, euphoria, and decreased appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BZP has been used in animal studies to investigate the effects of stimulants on the brain and behavior. Its similarity to amphetamines makes it a useful tool for studying the mechanisms of action of these drugs. However, its potential for abuse and addiction limits its usefulness in research and raises ethical concerns.
Direcciones Futuras
There are several potential future directions for research on BZP. One area of interest is its potential as a treatment for ADHD, as it has been shown to have similar effects to amphetamines but with a lower risk of addiction. Another area of interest is its potential as a tool for studying the mechanisms of addiction and withdrawal, as its similarity to amphetamines makes it a useful model for these processes. Additionally, more research is needed to fully understand the long-term effects of BZP use on the brain and body.
Métodos De Síntesis
The synthesis of BZP involves the reaction of piperazine with benzyl chloride and 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
BZP has been studied for its potential as an antidepressant and as a treatment for Parkinson's disease. It has also been investigated for its effects on the central nervous system and its potential as a substitute for amphetamines in the treatment of attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-benzyl-4-[(2-bromophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZKNJQOVGIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)


![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)

![phenyl [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5643627.png)
![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)
![N-[1-(2-chlorophenyl)-5-oxo-3-pyrrolidinyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5643649.png)



![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)
